Smo-IN-4

Hedgehog signaling Smoothened antagonism receptor binding

Smo-IN-4 (also designated Compound is a potent, orally active small-molecule antagonist of the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) signaling pathway. It belongs to a novel tetrahydropyrido[4,3-d]pyrimidine chemical series developed via a scaffold-hopping strategy to overcome the solubility-limited pharmacokinetic limitations of first-generation Smo inhibitors.

Molecular Formula C24H27ClN6O
Molecular Weight 451.0 g/mol
Cat. No. B12375518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmo-IN-4
Molecular FormulaC24H27ClN6O
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCC4=NC(=NC=C4C3)N5CCC(CC5)O)C
InChIInChI=1S/C24H27ClN6O/c1-15-9-16(2)23(27-11-15)19-10-22(26-13-20(19)25)31-8-5-21-17(14-31)12-28-24(29-21)30-6-3-18(32)4-7-30/h9-13,18,32H,3-8,14H2,1-2H3
InChIKeyBVTMKVMHASHMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Smo-IN-4 (Compound 24): Potent Orally Active Smoothened Antagonist with Superior Solubility and Linear Pharmacokinetics


Smo-IN-4 (also designated Compound 24) is a potent, orally active small-molecule antagonist of the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) signaling pathway [1]. It belongs to a novel tetrahydropyrido[4,3-d]pyrimidine chemical series developed via a scaffold-hopping strategy to overcome the solubility-limited pharmacokinetic limitations of first-generation Smo inhibitors [1]. Smo-IN-4 exhibits an IC50 of 24 nM in a Smo competitive displacement assay and demonstrates significantly improved aqueous solubility and linear oral exposure across multiple preclinical species relative to the FDA-approved comparator vismodegib [1].

Why Smo-IN-4 Cannot Be Substituted by Vismodegib or Other Smo Antagonists Without Losing Pharmacological Differentiation


Despite sharing a common molecular target, Smoothened antagonists exhibit profound differences in physicochemical properties, drug–drug interaction liability, and in vivo exposure profiles that preclude simple interchangeability. First-generation Smo inhibitors such as vismodegib suffer from poor aqueous solubility (~4 μg/mL at pH 6.5) that leads to nonlinear, solubility-limited oral absorption at higher doses, limiting therapeutic exposure [1]. Smo-IN-4 was specifically engineered via sp3-hybridized carbon introduction to disrupt crystal packing, yielding a 22-fold solubility improvement over vismodegib and linear dose-proportional pharmacokinetics across a broad oral dose range (10–100 mg/kg) in rats [1]. Furthermore, in-class compounds diverge in their cytochrome P450 (CYP) inhibition profiles: Smo-IN-4 exhibits minimal inhibition of all major CYP isoforms at 10 μM, whereas structural analogs such as Compound 16 demonstrate moderate CYP3A4/1A2/2C9/2C19 inhibition, and vismodegib shows higher CYP1A2 inhibition (81% vs. 49% for Smo-IN-4) [1]. These differences carry direct procurement and experimental design implications—substituting Smo-IN-4 with a less soluble or more CYP-inhibitory analog risks confounding pharmacokinetic data, introducing drug–drug interaction artifacts, or failing to achieve adequate target tissue exposure.

Smo-IN-4 (Compound 24) Quantitative Differentiation vs. Vismodegib and In-Class Analogs


Superior Smo Binding Affinity: 3.8-Fold More Potent Displacement than Vismodegib

In a fluorescence-based competitive displacement assay using BODIPY-cyclopamine in U2OS cells overexpressing human Smo, Smo-IN-4 (Compound 24) demonstrated an IC50 of 24 nM, whereas vismodegib exhibited an IC50 of 92 nM under identical conditions, representing a 3.8-fold greater potency for Smo-IN-4 [1].

Hedgehog signaling Smoothened antagonism receptor binding medulloblastoma

Enhanced Cellular Pathway Inhibition: 3-Fold More Potent than Vismodegib in Hedgehog Reporter Assay

In the NIH3T3-GRE-Luc reporter gene assay stimulated with 10 nM SAG, Smo-IN-4 (Compound 24) was three times more potent than vismodegib, with an extrapolated IC50 of approximately 7 nM versus 21 nM for vismodegib [1].

Hedgehog pathway GLI reporter cell-based assay functional antagonism

Markedly Improved Aqueous Solubility: 22-Fold Higher than Vismodegib at pH 6.5

At pH 6.5, Smo-IN-4 (Compound 24) exhibited a solubility of 90 μg/mL, compared to only 4.1 ± 0.5 μg/mL for vismodegib under identical assay conditions—a 22-fold improvement [1]. This enhancement was achieved by incorporating sp3-hybridized carbons into the tetrahydropyrido[4,3-d]pyrimidine scaffold, which reduced crystal lattice energy and lowered the melting point by approximately 60°C relative to vismodegib [1].

physicochemical properties solubility formulation oral bioavailability

Reduced Drug–Drug Interaction Liability: Minimal CYP Inhibition Profile vs. Vismodegib and In-Class Analog Compound 16

At a concentration of 10 μM, Smo-IN-4 (Compound 24) exhibited minimal inhibition across a panel of major CYP isoforms: CYP3A4 (8%), CYP2D6 (21%), CYP1A2 (49%), CYP2C9 (30%), and CYP2C19 (33%) [1]. In contrast, the structurally related analog Compound 16 showed moderate inhibition (60–76% across isoforms), and vismodegib demonstrated higher inhibition of CYP1A2 (81%) and CYP2C9 (51%) [1].

CYP inhibition drug–drug interactions hepatotoxicity in vitro safety

Favorable Cardiac Safety Margin: Low hERG Inhibition (IC50 = 38 μM)

In a standard patch-clamp electrophysiology assay, Smo-IN-4 (Compound 24) exhibited very low inhibition of the human ether-a-go-go related gene (hERG) potassium channel, with an IC50 of 38 μM [1]. This value is well above the anticipated therapeutic concentration range, indicating a minimal risk of QT interval prolongation [1].

hERG cardiotoxicity QT prolongation safety pharmacology

Linear, Dose-Proportional Oral Pharmacokinetics with High Bioavailability in Rat and Dog

Following oral administration in male Sprague–Dawley rats, Smo-IN-4 (Compound 24) demonstrated linear, dose-proportional exposure across 10, 30, and 100 mg/kg, with an oral bioavailability of 62% at 10 mg/kg [1]. In beagle dogs, oral bioavailability reached 72% at 5 mg/kg, with a terminal half-life of 5.4 hours [1]. The compound also exhibited brain penetration, with a brain-to-plasma ratio of 0.4 at 1 hour post-dose in rats [1]. In contrast, vismodegib displays nonlinear pharmacokinetics at higher doses due to solubility-limited absorption [1].

pharmacokinetics oral bioavailability dose proportionality CNS penetration

Optimal Scientific and Preclinical Application Scenarios for Smo-IN-4 (Compound 24)


Preclinical In Vivo Efficacy Studies in Hh-Driven Tumor Models Requiring Linear Oral Exposure

Smo-IN-4 is ideally suited for oral efficacy studies in rodent xenograft or allograft models of medulloblastoma, basal cell carcinoma, or other Hedgehog-dependent malignancies where dose-proportional exposure is required to establish dose–response relationships. In a Ptch1-deficient medulloblastoma subcutaneous xenograft model in SCID mice, oral administration of Smo-IN-4 at 50 mg/kg daily produced 94% tumor growth inhibition, comparable to vismodegib (97%) but with the advantage of predictable, linear PK across a 10–100 mg/kg dose range that enables rational dose escalation without solubility-limited absorption artifacts [1].

Combination Therapy Studies Requiring Low Drug–Drug Interaction Risk

The clean CYP inhibition profile of Smo-IN-4—with ≤49% inhibition across all major CYP isoforms at 10 μM—makes it a preferred Smo antagonist for combination regimens with chemotherapeutics, targeted agents, or immunotherapies that are CYP substrates. Unlike structural analog Compound 16 (which exhibits 60–76% CYP inhibition) or vismodegib (81% CYP1A2 inhibition), Smo-IN-4 minimizes the confounding variable of pharmacokinetic drug–drug interactions, enabling more interpretable combination efficacy and toxicity data [1].

Central Nervous System (CNS) Tumor Studies Leveraging Documented Brain Penetration

Smo-IN-4 demonstrates measurable brain penetration with a brain-to-plasma ratio of 0.4 at 1 hour post-dose in rats [1]. This property, combined with its oral bioavailability and linear PK, supports its use in preclinical models of Hh-driven CNS malignancies such as medulloblastoma, where achieving adequate drug concentrations across the blood–brain barrier is a critical experimental requirement. Researchers evaluating Smo antagonists for brain tumor applications should prioritize Smo-IN-4 over analogs lacking documented CNS exposure data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Requiring Solubility-Enhanced Formulations

The 22-fold solubility advantage of Smo-IN-4 over vismodegib at pH 6.5 (90 μg/mL vs. 4.1 μg/mL) directly translates to simplified formulation requirements for oral dosing solutions and suspensions [1]. This property reduces the need for complex solubilizing excipients that may themselves introduce formulation-dependent variability in PK/PD relationships. Investigators seeking to isolate target engagement from formulation artifacts should consider Smo-IN-4 for PK/PD correlation studies where consistent, formulation-independent exposure is paramount.

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